molecular formula C3H7Cl B1489957 2-Chloropropane-2-D1 CAS No. 53778-42-0

2-Chloropropane-2-D1

Cat. No. B1489957
CAS RN: 53778-42-0
M. Wt: 79.55 g/mol
InChI Key: ULYZAYCEDJDHCC-WFVSFCRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloropropane-2-D1 is a useful isotopically labeled research compound . It has a molecular formula of C3H6ClD and a molecular weight of 79.55 .


Molecular Structure Analysis

The molecular structure of 2-Chloropropane-2-D1 consists of three carbon atoms, six hydrogen atoms, one chlorine atom, and one deuterium atom . The structure is similar to that of 2-chloropropane, but with one hydrogen atom replaced by deuterium .


Physical And Chemical Properties Analysis

2-Chloropropane-2-D1 is a volatile compound . It has a molecular weight of 79.55 . More specific physical and chemical properties were not found in the sources.

Scientific Research Applications

Photoinduced Bond Cleavage

2-Chloropropane-2-D1 has been utilized in studies exploring photoinduced, site-specific bond cleavage. A notable application involves employing selectively deuterated 2-chloropropane (CD3CHClCD3) to investigate C-H (or C-D) bond cleavage through a two-color photolysis approach. This method creates intermediate photofragments, further investigated for bond cleavage preferences, providing insights into the behavior of chemical bonds under specific conditions (Mathews, Wang & Koplitz, 1994).

Dechlorination by Anaerobic Bacteria

Research has also delved into the biodegradation of chloropropanes, including 2-chloropropane. One study observed the transformation of 1,2-dichloropropane in anaerobic microcosms, leading to complete reductive dechlorination to propene by anaerobic bacteria. This research extends our understanding of dechlorination processes and indicates the potential of certain bacteria to degrade halogenated propanes completely (Loffler, Champine, Ritalahti, Sprague & Tiedje, 1997).

Isotopic Analysis in Environmental Studies

2-Chloropropane-2-D1 and its derivatives have been used in isotopic studies, such as exploring stable carbon isotope fractionation during dichloroelimination processes. These studies are crucial for understanding the behavior and fate of contaminants in environmental settings. For example, the isotopic fractionation of 1,2-dichloropropane during its dichloroelimination to propene was investigated, providing valuable data for the characterization of this compound's behavior in subsurface systems (Fletcher, Löffler, Richnow & Nijenhuis, 2009).

Safety And Hazards

2-Chloropropane-2-D1 should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

2-chloro-2-deuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYZAYCEDJDHCC-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropropane-2-D1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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